(6-Bromopyridin-2-yl)methanamine dihydrochloride chemical properties
(6-Bromopyridin-2-yl)methanamine dihydrochloride chemical properties
An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanamine Dihydrochloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
(6-Bromopyridin-2-yl)methanamine dihydrochloride is a pivotal heterocyclic building block in modern medicinal and materials chemistry. Its bifunctional nature, featuring a reactive brominated pyridine core and a primary aminomethyl group, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a detailed spectroscopic profile, validated synthetic and purification protocols, an exploration of its chemical reactivity, and a review of its applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Introduction and Significance
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved therapeutic agents. Substitution of the pyridine core with reactive functional groups, such as a halogen and an aminoalkyl chain, creates a highly valuable intermediate for library synthesis and lead optimization. (6-Bromopyridin-2-yl)methanamine, particularly as its stable dihydrochloride salt, serves this role exceptionally well. The bromine atom at the 6-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the 2-aminomethyl substituent provides a nucleophilic handle for amide bond formation, reductive amination, and the construction of various nitrogen-containing heterocycles. This dual reactivity makes it a cornerstone intermediate for creating compounds with significant biological activity, from kinase inhibitors to agents targeting neurological disorders[1][2].
Physicochemical and Structural Properties
The dihydrochloride salt form of (6-Bromopyridin-2-yl)methanamine enhances its stability and improves its handling characteristics compared to the free base, which can be an oil or low-melting solid[3][4]. The salt is typically a crystalline solid, facilitating accurate weighing and dissolution.
Chemical Structure
The structural representation of the compound is crucial for understanding its reactivity and steric profile.
Caption: Chemical structure of (6-Bromopyridin-2-yl)methanamine dihydrochloride.
Core Properties Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | (6-Bromopyridin-2-yl)methanamine dihydrochloride | N/A |
| CAS Number | 1956309-87-7 | [5] |
| Molecular Formula | C₆H₉BrCl₂N₂ | [5][6] |
| Molecular Weight | 259.96 g/mol | [5] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [5][7] |
| Storage Conditions | 4°C, protect from light, under inert atmosphere | [3][5][7] |
| SMILES | NCC1=NC(Br)=CC=C1.Cl.Cl | [5] |
| InChI Key | DFYWYWZREGWVBS-UHFFFAOYSA-N | [7] |
| Predicted pKa (Free Base) | 8.42 ± 0.39 | [4] |
| Predicted LogP | 2.1464 | [5] |
Spectroscopic Profile (Expected)
Confirmation of the structure and purity of (6-Bromopyridin-2-yl)methanamine dihydrochloride is achieved through standard spectroscopic methods. While specific spectra should be obtained from the supplier[8][9], the expected profile is as follows:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~8.6-9.0 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺), often exchanging with water in the solvent.
-
δ ~7.8-8.2 ppm (m, 2H): Aromatic protons on the pyridine ring, likely exhibiting coupling patterns (doublet of doublets or triplets) characteristic of a 2,6-disubstituted pyridine.
-
δ ~7.5-7.7 ppm (m, 1H): Remaining aromatic proton on the pyridine ring.
-
δ ~4.2-4.4 ppm (s or q, 2H): Methylene protons (-CH₂-) adjacent to the ammonium group, potentially showing coupling to the NH₃⁺ protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~155-160 ppm: Carbon atom C6, attached to bromine.
-
δ ~148-152 ppm: Carbon atom C2, attached to the aminomethyl group.
-
δ ~140-145 ppm, ~125-130 ppm, ~120-125 ppm: Remaining aromatic carbons.
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δ ~40-45 ppm: Methylene carbon (-CH₂-).
-
-
Mass Spectrometry (ESI+):
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The primary ion observed would correspond to the free base [M+H]⁺.
-
Expected m/z: 187.00/189.00, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
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Synthesis and Purification Protocol
(6-Bromopyridin-2-yl)methanamine is commonly synthesized from 6-bromo-2-cyanopyridine or via a Gabriel synthesis pathway from a corresponding halide. The following protocol outlines a robust method involving the deprotection of a phthalimide-protected intermediate.
Synthesis Workflow
Caption: Gabriel synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(((6-bromopyridin-2-yl)methyl)isoindoline-1,3-dione (Intermediate C)
-
To a stirred solution of 2-bromo-6-(bromomethyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of halide), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting halide is consumed.
-
Cool the mixture to room temperature and pour it into ice-water with stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum. This solid is the phthalimide-protected intermediate and is often pure enough for the next step.
Step 2: Deprotection to Yield the Free Base (Compound E)
-
Suspend the dried intermediate (1.0 eq) in anhydrous ethanol (10 mL per mmol)[4].
-
Heat the suspension to 70°C. To this mixture, add hydrazine monohydrate (2.0-3.0 eq) dropwise. The reaction should become homogeneous before a white solid (phthalazine-1,4-dione) begins to precipitate[4].
-
Continue heating for 3 hours. After cooling to room temperature, filter the solid byproduct and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base, (6-Bromopyridin-2-yl)methanamine.
Step 3: Formation of the Dihydrochloride Salt (Compound G)
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether or 1,4-dioxane (2.2 eq) dropwise with vigorous stirring.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (6-Bromopyridin-2-yl)methanamine dihydrochloride as a stable solid.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule resides in the orthogonal reactivity of its two primary functional groups.
Reactions at the Bromine Position (C6)
The C6-Br bond is an excellent handle for metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen activates this position for oxidative addition to a palladium(0) catalyst.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the formation of C-C bonds, introducing aryl or vinyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) provides access to pyridyl-alkyne structures.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, anilines, or N-heterocycles using a palladium catalyst and a suitable phosphine ligand.
Reactions at the Aminomethyl Group (C2)
The primary amine is a versatile nucleophile and can be readily derivatized.
-
Amide Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) yields a wide range of amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) produces secondary or tertiary amines.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) affords sulfonamides.
Caption: Key reaction pathways for derivatization.
Applications in Medicinal Chemistry
The 2-amino-6-bromopyridine scaffold is a precursor to numerous biologically active compounds[1][2]. A prominent example is its role in the synthesis of Wee1 kinase inhibitors. Wee1 is a critical cell cycle checkpoint kinase, and its inhibition is a promising strategy in cancer therapy, particularly in p53-deficient tumors. The drug Adavosertib (MK-1775) is a potent Wee1 inhibitor that has undergone extensive clinical trials[10][11][12]. While not directly synthesized from this exact methanamine, analogous pyridinyl scaffolds are central to its structure, highlighting the importance of this chemical class. Researchers use (6-Bromopyridin-2-yl)methanamine to generate novel analogs of such inhibitors, exploring structure-activity relationships to improve potency and pharmacokinetic profiles[13][14].
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory.
-
Hazard Identification: The compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[7]. The GHS pictogram is GHS07 (Exclamation Mark)[7].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood[15][16].
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[15].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents[5][16][17]. For long-term stability, storage at 4°C under an inert atmosphere is recommended[3][5].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[15].
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Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate. [Link]
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MK 1775. PubChem. [Link]
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The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds. Journal of the American Chemical Society. [Link]
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Adavosertib (MK-1775). Chemsrc. [Link]
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(6-Bromopyridin-2-yl)methanamine hydrochloride. Oakwood Chemical. [Link]
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